(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one
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Overview
Description
(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor compound, such as 2-cyanopyridine, followed by a series of reduction and substitution reactions to introduce the aminomethyl and propyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound has potential as a drug candidate. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopentane and pyridine rings provide structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)pyridine: A simpler analog with similar functional groups but lacking the cyclopentane ring.
4-(aminomethyl)pyridine: Another analog with the aminomethyl group in a different position on the pyridine ring.
2-cyanopyridine: A precursor used in the synthesis of (4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one.
Uniqueness
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4aS,7aR)-4a-(aminomethyl)-1-propyl-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-8-14-10-4-3-6-12(10,9-13)7-5-11(14)15/h10H,2-9,13H2,1H3/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFGPSHLMHBJY-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCCC2(CCC1=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCC[C@]2(CCC1=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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